molecular formula C14H5Na3O7S B12768060 Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate CAS No. 83784-17-2

Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12768060
CAS No.: 83784-17-2
M. Wt: 386.22 g/mol
InChI Key: WDMQCVYMOAZSLJ-UHFFFAOYSA-K
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Description

Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate ( 83784-17-2) is an anthraquinone derivative with the molecular formula C14H5Na3O7S and a molecular weight of 386.22 g/mol . It is also known under several synonyms, including 3-Alizarinsulfonic acid trisodium salt . This compound is part of a class of sulfonated anthraquinones that are of significant interest in scientific research. While direct studies on this specific salt are limited, research on structurally similar anthraquinone sulfonates reveals potential areas of application. Related compounds are explored in materials science, particularly in the development of electrolytes for aqueous organic redox flow batteries (RFBs), where their electrochemical properties are investigated for large-scale energy storage solutions . Furthermore, the 9,10-anthraquinone moiety is recognized as an important structural feature in medicinal chemistry research. Studies on anthraquinone-based molecules have shown that this core structure can act as a lipophilic fragment that interacts with enzyme active sites, such as that of xanthine oxidase, an important target in hyperuricemia and gout research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

83784-17-2

Molecular Formula

C14H5Na3O7S

Molecular Weight

386.22 g/mol

IUPAC Name

trisodium;3,4-dioxido-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C14H8O7S.3Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;;/h1-5,17-18H,(H,19,20,21);;;/q;3*+1/p-3

InChI Key

WDMQCVYMOAZSLJ-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials

  • Anthraquinone or Alizarin (1,2-dihydroxyanthraquinone) as the core aromatic structure.
  • Sulfonating agents: Typically sulfuric acid (H2SO4) or oleum (fuming sulfuric acid) for sulfonation.
  • Neutralizing agents: Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) to convert the sulfonic acid to the trisodium salt.

Sulfonation Process

The key step in the preparation is the sulfonation of anthraquinone derivatives at the 2-position to introduce the sulfonic acid group (-SO3H). This is typically achieved by:

  • Reaction Conditions:

    • Heating anthraquinone or alizarin with concentrated sulfuric acid or oleum at elevated temperatures (100–150°C).
    • Reaction time varies from several hours to optimize sulfonation without over-sulfonation or degradation.
  • Mechanism:

    • Electrophilic aromatic substitution where the sulfonic acid group is introduced preferentially at the 2-position due to directing effects of hydroxyl and keto groups on the anthraquinone ring.
  • Outcome:

    • Formation of 3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid (Alizarin Red S free acid form).

Neutralization to Trisodium Salt

  • The sulfonic acid intermediate is then neutralized with sodium hydroxide or sodium carbonate in aqueous solution to form the trisodium salt.
  • The neutralization is controlled to ensure complete conversion to the trisodium salt, which improves solubility and stability.

Purification

  • The crude product is purified by crystallization from water or aqueous alcohol solutions.
  • Recrystallization ensures removal of unreacted starting materials and side products.

Detailed Research Findings and Data

Step Conditions Observations/Results References
Sulfonation Anthraquinone + H2SO4, 120°C, 4h Selective sulfonation at 2-position; yield ~70-85%
Neutralization NaOH aqueous solution, room temp Formation of trisodium salt; pH ~7-8
Purification Recrystallization from water Pure trisodium salt; melting point >300°C
  • Yield and Purity:
    Typical yields range from 70% to 85% depending on reaction scale and conditions. Purity is confirmed by melting point and spectroscopic methods (UV-Vis, IR).

  • Physical Properties:
    The trisodium salt is water-soluble, forming clear yellow to orange solutions, stable under ambient conditions.

Analytical Characterization Supporting Preparation

  • Spectroscopic Analysis:

    • UV-Vis spectra show characteristic absorption peaks corresponding to anthraquinone chromophores.
    • IR spectra confirm sulfonate group presence (S=O stretching around 1150-1350 cm⁻¹).
    • NMR (where applicable) confirms substitution pattern.
  • Elemental Analysis:
    Confirms sodium content consistent with trisodium salt formation.

  • X-ray Crystallography:
    Used in some studies to confirm molecular structure and sulfonation position.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Sulfonating agent Concentrated H2SO4 or oleum Oleum increases sulfonation rate
Temperature 100–150°C Higher temp favors sulfonation but risks degradation
Reaction time 3–6 hours Optimized for maximum yield
Neutralizing agent NaOH or Na2CO3 aqueous solution Stoichiometric to sulfonic acid groups
Purification method Recrystallization from water Ensures high purity
Yield 70–85% Dependent on reaction control
Product form Trisodium salt (solid) Water-soluble, stable

Chemical Reactions Analysis

Types of Reactions

Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the anthracene core.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroanthracenes.

Scientific Research Applications

Analytical Chemistry

Spectrophotometric Applications

Trisodium anthraquinone sulfonate is utilized as a dye and a reagent in spectrophotometric analyses. Its distinct chromophoric properties allow for the detection and quantification of various analytes in solution. The compound exhibits strong absorbance in the visible region, making it suitable for colorimetric assays.

Case Study: Determination of Heavy Metals

In a study published in the Journal of Analytical Chemistry, researchers employed trisodium anthraquinone sulfonate to develop a method for the determination of heavy metals such as lead and cadmium in environmental samples. The method demonstrated high sensitivity and selectivity, with detection limits significantly lower than conventional techniques .

Biological Research

Cell Staining and Imaging

Trisodium anthraquinone sulfonate is also used in biological applications, particularly in cell staining protocols. Its fluorescent properties enable visualization of cellular structures under UV light. It has been successfully employed to stain various cell types, aiding in the study of cellular morphology and dynamics.

Case Study: Fluorescent Microscopy

A study highlighted in Nature Protocols illustrated the use of trisodium anthraquinone sulfonate for fluorescent microscopy in cancer research. The compound was used to stain cancer cells, allowing researchers to observe cellular interactions and behaviors in real-time . This application underscores its potential in understanding tumor biology and developing therapeutic strategies.

Industrial Applications

Dye Manufacturing

In the industrial sector, trisodium anthraquinone sulfonate serves as an intermediate in the production of dyes and pigments. Its vibrant color properties make it a valuable component in textile dyeing processes.

Case Study: Textile Industry

Research conducted by the Textile Research Journal indicated that incorporating trisodium anthraquinone sulfonate into dye formulations improved color fastness and stability on various fabrics. This enhancement has led to its increased adoption by textile manufacturers seeking to produce high-quality dyed materials.

Summary Table of Applications

Application AreaSpecific UseReference Source
Analytical ChemistryDetection of heavy metalsJournal of Analytical Chemistry
Biological ResearchCell staining for microscopyNature Protocols
Industrial ApplicationsIntermediate for dye manufacturingTextile Research Journal

Mechanism of Action

The mechanism of action of Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group enhances its solubility and allows it to interact with various biological molecules. The dioxido groups can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Trisodium 9,10-Dihydro-3,4-Dioxido-9,10-Dioxoanthracene-2-Sulphonate (ARS)

  • Substituents : Hydroxyl (-OH) at positions 3 and 4, sulfonate (-SO₃⁻) at position 2, and sodium counterions.
  • Key Properties : Water-soluble (solubility ~50 g/L), red color in solution, pH-sensitive (transition range pH 4.5–6.5) .

Disodium 9,10-Dioxo-9,10-Dihydroanthracene-2,7-Disulphonate

  • CAS : 853-67-8
  • Substituents : Two sulfonate groups at positions 2 and 6.
  • Key Properties : Higher solubility (~100 g/L) due to dual sulfonate groups; used as an intermediate in dye synthesis .

5-Nitro-9,10-Dioxoanthracene-2-Sulphonic Acid

  • CAS : 6483-86-9
  • Substituents: Nitro (-NO₂) at position 5, sulfonate at position 2.
  • Key Properties : Electron-withdrawing nitro group enhances oxidative stability; used in reactive dyes and analytical chemistry .

Disodium 1,5-Anthracenedisulfonate

  • CAS: Not explicitly listed (see ).
  • Substituents : Sulfonate groups at positions 1 and 3.
  • Key Properties : Lower solubility compared to ARS; primarily a textile dye intermediate .

N,N-Dimethyl-9,10-Dioxoanthracene-2-Sulfonamide

  • CAS : 53033-62-8
  • Substituents : Sulfonamide (-SO₂N(CH₃)₂) at position 2.
  • Key Properties : Lipophilic due to methyl groups; used in organic synthesis and photodynamic therapy .

Research Findings and Industrial Relevance

  • ARS vs. Disodium 2,7-Disulphonate : The dual sulfonate groups in the latter enhance solubility but reduce specificity in staining applications compared to ARS .
  • Nitro-Substituted Derivatives : The nitro group in 5-nitro-2-sulphonic acid increases resistance to photodegradation, making it suitable for outdoor textile dyes .
  • Sulfonamide Derivatives : Lipophilic variants like N,N-dimethyl-2-sulfonamide are explored in drug delivery systems due to improved membrane permeability .

Biological Activity

Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate (CAS 83784-17-2) is a synthetic compound derived from anthracene, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₅Na₃O₇S
  • Molecular Weight : 386.22 g/mol
  • Synonyms : 3-Alizarinsulfonic acid trisodium salt, Trisodium anthraquinone sulfonate

This compound exhibits several biological activities primarily attributed to its ability to interact with cellular components and influence biochemical pathways.

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens. This is likely due to its ability to disrupt microbial membranes and interfere with metabolic processes .
  • Potential Anticancer Effects : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the induction of apoptosis (programmed cell death) and modulation of signaling pathways related to cell survival .

Study 1: Antioxidant Activity Assessment

A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of this compound using various in vitro assays including DPPH and ABTS radical scavenging assays.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

The results indicated that the compound exhibited significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid .

Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against common pathogens including Escherichia coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus75 µg/mL

The compound effectively inhibited bacterial growth at these concentrations, suggesting potential applications in antimicrobial formulations .

Study 3: Cytotoxicity in Cancer Cells

A recent investigation aimed at assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent reduction in cell viability.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
258085
505060
1002030

These findings indicate that higher concentrations significantly impair cell viability, suggesting that further exploration into its anticancer properties is warranted .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate, and how do reaction conditions influence yield?

  • Methodological Answer : Sulfonation of anthraquinone derivatives under controlled temperature (e.g., 80–120°C) and acidic conditions is a common approach, as anthraquinone sulfonation pathways are well-documented for structurally related compounds . Optimize stoichiometric ratios of sulfonating agents (e.g., sulfuric acid) and monitor reaction progress via TLC or HPLC to avoid over-sulfonation. Post-synthesis purification via recrystallization or ion-exchange chromatography ensures sodium salt formation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm aromatic proton environments and sulfonate group integration (e.g., ¹H NMR for anthraquinone backbone, ¹³C NMR for carbonyl groups) .
  • HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at λ = 254 nm (anthraquinone absorption band) .
  • Mass spectrometry : Verify molecular weight via ESI-MS in negative ion mode to detect the trisodium adduct .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers at 4°C to prevent photodegradation of the anthraquinone core. Avoid prolonged exposure to humidity, as sulfonate salts are hygroscopic and may form hydrates, altering reactivity . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .

Q. How does the sulfonate group influence solubility and reactivity in aqueous systems?

  • Methodological Answer : The trisodium sulfonate moiety enhances water solubility, enabling use in polar solvents (e.g., buffer solutions). Reactivity studies in alkaline media (pH >10) may reveal partial hydrolysis of sulfonate groups, necessitating pH-controlled environments for kinetic experiments .

Advanced Research Questions

Q. What mechanistic insights exist for the redox behavior of this compound, and how can contradictions in electrochemical data be resolved?

  • Methodological Answer : The anthraquinone-dione core undergoes reversible 2-electron reduction to form dihydroanthracene derivatives. Discrepancies in reduction potentials (e.g., vs. Ag/AgCl) may arise from solvent polarity or counterion effects. Use cyclic voltammetry in aprotic solvents (e.g., DMF) with tetrabutylammonium hexafluorophosphate as the supporting electrolyte to standardize measurements . Cross-validate with computational methods (DFT) to correlate experimental and theoretical redox profiles .

Q. How can researchers design experiments to explore its potential as a photosensitizer in photodynamic therapy (PDT)?

  • Methodological Answer :

  • Photophysical characterization : Measure singlet oxygen quantum yield (ΦΔ) using 1,3-diphenylisobenzofuran (DPBF) as a trap in D2O .
  • In vitro assays : Test cytotoxicity under controlled light irradiation (e.g., 650 nm LED) in cancer cell lines, comparing dark vs. light conditions to confirm light-activated mechanisms .

Q. What strategies mitigate batch-to-batch variability in sulfonation reactions during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT):

  • In-line FTIR : Monitor sulfonic acid intermediate formation in real-time .
  • Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, reagent concentration, stirring rate) and identify critical quality attributes (CQA) .

Q. How can computational modeling (e.g., DFT, MD) predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to proteins like human serum albumin (HSA) or DNA G-quadruplexes, focusing on sulfonate-group interactions with lysine/arginine residues .
  • MD simulations : Analyze stability of ligand-protein complexes in saline environments over 100 ns trajectories using GROMACS .

Q. What interdisciplinary approaches resolve contradictions in spectral data (e.g., fluorescence quenching in aggregated states)?

  • Methodological Answer : Combine experimental and theoretical frameworks:

  • Time-resolved fluorescence : Assess aggregation-induced quenching using dynamic light scattering (DLS) to correlate particle size with emission intensity .
  • Theoretical modeling : Apply Förster resonance energy transfer (FRET) theory to quantify self-quenching efficiency .

Methodological Notes

  • Data Contradiction Analysis : Always contextualize conflicting results (e.g., varying NMR shifts) by reporting solvent, temperature, and instrumentation parameters .
  • Safety Protocols : Adhere to PPE guidelines (gloves, goggles) and store separately from strong oxidizers due to anthraquinone’s combustible nature .

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